Hu7691 free base

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

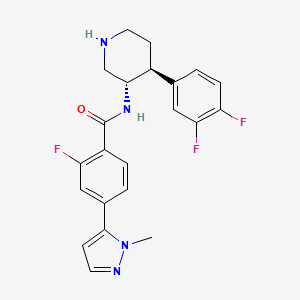

C22H21F3N4O |

|---|---|

分子量 |

414.4 g/mol |

IUPAC 名称 |

N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C22H21F3N4O/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30)/t15-,20+/m0/s1 |

InChI 键 |

PALTUSLCLFDFQQ-MGPUTAFESA-N |

手性 SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F |

规范 SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F |

产品来源 |

United States |

Foundational & Exploratory

Hu7691 free base mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Hu7691 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hu7691 is a potent, orally active, and selective inhibitor of the protein kinase B (Akt) signaling pathway. Developed as a pan-Akt inhibitor with notable selectivity for Akt1 over Akt2, Hu7691 has demonstrated significant anti-proliferative effects across a range of human cancer cell lines and efficacy in in vivo tumor models.[1][2] Its mechanism is centered on the direct inhibition of Akt, a critical node in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[2][3] This targeted approach allows Hu7691 to modulate downstream cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] A key feature of Hu7691 is its improved cutaneous safety profile, which is attributed to its 24-fold higher selectivity for Akt1 over Akt2, as the inhibition of Akt2 is linked to keratinocyte apoptosis and skin rash, a common dose-limiting toxicity for other Akt inhibitors.[1][5] This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, pharmacokinetic profile, and detailed experimental protocols relevant to the study of Hu7691.

Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Hu7691 exerts its therapeutic effects by directly inhibiting the kinase activity of Akt (also known as Protein Kinase B). Akt is a serine/threonine kinase that functions as a central hub in the PI3K/Akt/mTOR signaling cascade, a pathway crucial for regulating cell cycle, survival, and metabolism.[3]

In many cancers, this pathway is aberrantly activated, often through mutations in upstream components like PI3K or loss of the tumor suppressor PTEN. This leads to the constitutive activation of Akt. The activation process involves the translocation of Akt to the cell membrane, where it is phosphorylated at two key residues by PDK1 and mTORC2 (or PDK2).[3]

Once active, Akt phosphorylates a multitude of downstream substrates, including mTOR, the pro-apoptotic protein Bad, and cell cycle regulators like Cyclin D1, thereby promoting cell growth and inhibiting apoptosis.[2][3] Hu7691 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of these downstream targets. By inhibiting Akt, Hu7691 effectively halts this pro-survival signaling, leading to decreased cell proliferation and, in some contexts like neuroblastoma, the induction of cellular differentiation.[4][6]

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway and the inhibitory action of Hu7691.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Notes |

| Akt1 | 4.0 | Potent inhibition of the primary isoform.[1] |

| Akt2 | 97.5 | 24.4-fold lower potency compared to Akt1, linked to reduced skin toxicity.[1] |

| Akt3 | 28.0 | Moderate inhibition.[1] |

| PKA | 11.0 | Off-target activity noted.[1] |

| P70S6K | 229 | Moderate off-target activity.[1] |

| ROCK1 | 354 | Weak off-target activity.[1] |

| PKCη | 629 | Weak off-target activity.[1] |

| RSK1 | 756 | Weak off-target activity.[1] |

| SGK | 1009 | Weak off-target activity.[1] |

Table 2: Cellular Anti-Proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

| Neuroblastoma | Neuroblastoma | 2.73 - 18.0 | Range across six different neuroblastoma cell lines.[7] |

| Various Cancers | Glioblastoma, Lung, etc. | 0.6 - 27 | Range across 18 different human tumor cell lines.[1] |

| HaCaT | Normal Keratinocyte | 15.2 | Lower toxicity to skin cells compared to other Akt inhibitors.[1] |

| HL7702 | Normal Liver | 5.4 | Moderate activity against normal liver cells.[1] |

| HPDE6-C7 | Normal Pancreatic Duct | 16.1 | Low activity against normal pancreatic cells.[1] |

Table 3: Pharmacokinetic Profile

| Species | Dose & Route | T₁₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng/mL·h) |

| Rat | 15 mg/kg, Oral | 8.68 | 171.17 | 2820.64 |

| Rat | 2 mg/kg, IV | 6.24 | 207.52 | 532.87 |

| Beagle Dog | 20 mg/kg, Oral | 16.7 | 905.65 | 36303 |

Data sourced from MedchemExpress, citing primary literature.[1]

Experimental Protocols

In Vitro Cell Viability (SRB Assay)

This protocol is adapted from studies on neuroblastoma cell lines.[7][8]

-

Cell Seeding: Seed neuroblastoma cells (e.g., Neuro2a, CHP-126) in 96-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 20-30% confluency) at the time of treatment.

-

Compound Preparation: Prepare a stock solution of Hu7691 in DMSO. Create a serial dilution series (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) in the appropriate cell culture medium.

-

Treatment: Replace the existing medium in the 96-well plates with the medium containing the different concentrations of Hu7691. Include a vehicle control (DMSO) at a concentration equal to that in the highest Hu7691 dose.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization & Readout: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

In Vivo Tumor Xenograft Study

This protocol is based on the neuroblastoma xenograft model.[7][9]

-

Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of Neuro2a cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 × length × width²).

-

Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, 40 mg/kg Hu7691, 80 mg/kg Hu7691).

-

Drug Formulation & Administration: Prepare Hu7691 in a suitable vehicle (e.g., 0.5% CMC-Na). Administer the compound daily via oral gavage (i.g.) for a predetermined period (e.g., 17 days), often with a schedule of 5 days on, 2 days off to minimize toxicity.

-

Monitoring: Measure tumor volumes and body weights daily or every other day. Observe the animals for any signs of toxicity.

-

Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blotting for p-Akt levels, immunohistochemistry for differentiation markers like β-III tubulin).[9]

-

Efficacy Calculation: Calculate tumor growth inhibition (TGI) or relative tumor volume (RTV) to assess efficacy.

Workflow Diagram: Cell Viability Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. researchgate.net [researchgate.net]

- 6. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Hu7691 Free Base: An In-Depth Technical Guide to Akt Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making the components of this pathway attractive targets for therapeutic intervention. Akt, a serine/threonine protein kinase, exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. While sharing significant structural similarity, these isoforms have distinct, and at times opposing, roles in cellular processes and disease progression. This technical guide provides a detailed overview of Hu7691 free base, a potent and selective inhibitor of Akt kinases. We present its isoform selectivity profile, delve into its mechanism of action, and provide detailed experimental protocols for key assays relevant to its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on Akt-targeted therapies.

Introduction to Akt Isoforms and Their Roles in Cancer

The three Akt isoforms, Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), are central nodes in the PI3K signaling cascade.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (S473) in the hydrophobic motif by the mTORC2 complex.[2]

While often grouped together, the Akt isoforms exhibit non-redundant functions. Akt1 is primarily involved in cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 plays a significant role in brain development. In the context of cancer, the differential roles of Akt isoforms are becoming increasingly apparent, influencing tumor initiation, progression, and response to therapy. This isoform specificity underscores the need for selective inhibitors to achieve targeted therapeutic effects while minimizing off-target toxicities.

This compound: A Selective Akt Inhibitor

Hu7691 is an orally active, small molecule inhibitor of Akt kinases.[3] It has demonstrated significant anti-proliferative effects in various human tumor cell lines and has shown dose-dependent tumor growth inhibition in xenograft models.[3] A key characteristic of Hu7691 is its selectivity for different Akt isoforms.

Quantitative Data on Akt Isoform Selectivity

The inhibitory activity of Hu7691 against the three Akt isoforms has been quantified by determining the half-maximal inhibitory concentration (IC50) values. These values, summarized in the table below, indicate a preferential inhibition of Akt1 over Akt2 and Akt3.

| Akt Isoform | IC50 (nM) |

| Akt1 | 4.0 |

| Akt2 | 97.5 |

| Akt3 | 28 |

| Data sourced from MedchemExpress.[3] |

This selectivity profile suggests that Hu7691 may offer a therapeutic advantage in cancers driven by Akt1 hyperactivation.

Mechanism of Action

Hu7691 exerts its inhibitory effect by targeting the kinase activity of Akt. A primary mechanism of its action is the reduction of Akt phosphorylation at the Serine 473 residue.[3] This dephosphorylation prevents the full activation of Akt, thereby inhibiting its ability to phosphorylate downstream substrates and propagate the signaling cascade that promotes cell survival and proliferation.

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K/Akt/mTOR signaling pathway and the point of intervention for an Akt inhibitor like Hu7691.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Hu7691.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and selectivity of Akt inhibitors like Hu7691.

Biochemical Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase using a fluorescence-based assay.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound, serially diluted

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Hu7691 in the kinase assay buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific Akt isoform.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

The Neurogenic Potential of Hu7691: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hu7691, a novel and potent pan-Akt kinase inhibitor, has demonstrated significant potential in promoting neurogenesis, primarily through the induction of differentiation in neuronal cell lineages. This technical guide synthesizes the current preclinical data on Hu7691, detailing its mechanism of action, summarizing key quantitative findings, and providing an overview of the experimental methodologies employed in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of Hu7691 in neurodegenerative diseases and neuro-oncology.

Introduction

The protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurological disorders. Hu7691 has emerged as a selective inhibitor of Akt, and recent studies have illuminated its profound effects on neuronal differentiation, positioning it as a promising candidate for therapeutic intervention.[1][2] Preclinical investigations have shown that by inhibiting Akt, Hu7691 can induce cell cycle arrest and promote neurite outgrowth in neuroblastoma cell lines, suggesting a broader potential for inducing neurogenesis.[1][2] This document provides an in-depth look at the scientific evidence supporting the neurogenic effects of Hu7691.

Mechanism of Action: AKT Inhibition

Hu7691 functions as a pan-Akt inhibitor, targeting the central node of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is integral to numerous cellular processes, and its inhibition by Hu7691 leads to a cascade of downstream effects that favor cell differentiation over proliferation.[1][2] The primary mechanism involves the suppression of Akt's kinase activity, which in turn modulates the function of downstream targets such as mTOR, GSK3β, and cell cycle regulators.

Signaling Pathway of Hu7691-Induced Neurogenesis

Caption: Hu7691 inhibits Akt, leading to downstream effects that promote neuronal differentiation.

Quantitative Data Summary

The neurogenic effects of Hu7691 have been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of Hu7691 on Neuroblastoma Cell Lines [2]

| Cell Line | IC50 (µM) for Cell Viability (72h) | Observations |

| Neuro2a | ~1.0 | Significant neurite outgrowth |

| IMR-32 | ~2.5 | Induction of differentiation markers |

| SK-N-BE(2) | ~5.0 | Cell cycle arrest at G1/S phase |

| SK-N-DZ | ~3.0 | Morphological changes indicative of differentiation |

| CHP-126 | ~4.0 | Anti-proliferative effects |

| SK-N-SH | ~2.0 | Promotion of neurite extension |

Table 2: In Vivo Efficacy of Hu7691 in Neuroblastoma Xenograft Model [2]

| Treatment Group | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Observations |

| Vehicle Control | - | - | Progressive tumor growth |

| Hu7691 | 40 | ~50% | Induction of differentiation markers in tumor tissue |

| Hu7691 | 80 | ~75% | Significant reduction in tumor volume |

| ATRA (control) | 80 | ~40% | Moderate tumor growth inhibition |

Table 3: Toxicology Profile of Hu7691 in Rats (14-Day Study) [3][5]

| Sex | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| Male | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart |

| Female | ≤ 12.5 | Spleen, thymus, gastrointestinal tract, liver, kidneys, heart, ovaries |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of Hu7691.

Cell Culture and Reagents

-

Cell Lines: Human neuroblastoma cell lines (IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, SK-N-SH) and murine neuroblastoma cell line (Neuro2a) were used.[2]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Hu7691 Preparation: Hu7691 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for experiments.[6]

Cell Viability Assay

-

Method: The anti-proliferative effects of Hu7691 were assessed using a standard MTT or similar cell viability assay.

-

Procedure: Cells were seeded in 96-well plates and treated with various concentrations of Hu7691 for 72 hours. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was then added to each well, and the plates were incubated to allow for the formation of formazan crystals. The crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.[2]

Neurite Outgrowth Assay

-

Purpose: To quantitatively assess the differentiation-inducing effect of Hu7691.

-

Procedure: Neuroblastoma cells (e.g., Neuro2a) were treated with Hu7691 or a vehicle control. After a specified incubation period (e.g., 24-72 hours), cells were fixed and imaged using a microscope. The length of the longest neurite for each cell was measured using image analysis software. Cells with neurites longer than the diameter of the cell body were considered differentiated. The percentage of differentiated cells and the average neurite length were calculated.[2]

Experimental Workflow for In Vitro Neurogenesis Assays

Caption: A streamlined workflow for assessing the neurogenic effects of Hu7691 in vitro.

Cell Cycle Analysis

-

Method: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure: Cells were treated with Hu7691 for a designated time, then harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases was determined.[1]

In Vivo Xenograft Studies

-

Animal Model: Immunodeficient mice (e.g., nude mice) were used to establish neuroblastoma xenografts.[2]

-

Procedure: Neuroblastoma cells were injected subcutaneously into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Hu7691 was administered orally at specified doses for a defined period. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised, weighed, and processed for histological and molecular analysis to assess markers of differentiation.[2]

Clinical Development Status

Hu7691 has completed preclinical studies and has been approved for clinical trials by the National Medical Products Administration of China (Approval No. 2020LP00826).[2] As of the latest available information, publicly accessible details regarding the design and status of these clinical trials, particularly those investigating its neurogenic effects, are limited. Further information is anticipated as the clinical development program progresses.

Conclusion

Hu7691 represents a promising therapeutic agent with demonstrated neurogenic effects mediated through the inhibition of the Akt signaling pathway. The preclinical data robustly support its ability to induce neuronal differentiation in cancer cell models, suggesting a potential for broader applications in regenerative neurology. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic utility of Hu7691. Future clinical investigations will be critical in determining the safety and efficacy of Hu7691 in human subjects.

References

- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketamine affects the neurogenesis of rat fetal neural stem progenitor cells via the PI3K/Akt-p27 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Role of Hu7691 Free Base in Neuroblastoma Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Hu7691 free base, a potent AKT inhibitor, in inducing the differentiation of neuroblastoma cells. Neuroblastoma, a common and often fatal childhood cancer, presents a significant therapeutic challenge, with high-risk cases showing poor prognosis.[1][2] Differentiation therapy, which aims to mature malignant cells into a less aggressive state, is a promising strategy for neuroblastoma treatment.[1][2] Recent findings have identified Hu7691 as a key molecule in promoting this process, offering a potential new avenue for targeted therapy.[1][2]

Quantitative Analysis of Hu7691-Induced Neuroblastoma Differentiation

Hu7691 has been shown to effectively inhibit proliferation and induce differentiation in a range of neuroblastoma cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Anti-proliferative Activity of Hu7691 in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µM) after 72h |

| Neuro2a | Amplified | 2.73 |

| IMR-32 | Amplified | Not specified |

| SK-N-BE(2) | Amplified | Not specified |

| SK-N-DZ | Amplified | Not specified |

| CHP-126 | Amplified | Not specified |

| SK-N-SH | Non-amplified | 18.0 |

| Data extracted from studies on the effects of Hu7691 on various neuroblastoma cell lines.[2] |

Table 2: In Vivo Efficacy of Hu7691 in a Neuro2a Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition |

| Hu7691 | 40 mg/kg | Significant |

| Hu7691 | 80 mg/kg | Significant |

| ATRA (control) | 80 mg/kg | Significant |

| Results from an in vivo study where Hu7691 was administered orally for 17 days.[2] |

Core Signaling Pathway: AKT Inhibition

The primary mechanism by which Hu7691 induces neuroblastoma differentiation is through the inhibition of the Protein Kinase B (AKT) signaling pathway.[1][2] The AKT pathway is a critical regulator of cell survival, proliferation, and tumorigenesis.[1][3] In neuroblastoma, the blockage of this pathway leads to cell cycle arrest and the initiation of a differentiation program.[1][2] The diagram below illustrates the central role of AKT in this process.

Caption: Hu7691 inhibits the AKT pathway, leading to decreased proliferation and induced differentiation.

Experimental Protocols

This section details the key experimental methodologies for assessing the effects of Hu7691 on neuroblastoma cells.

Cell Culture and Reagents

-

Cell Lines: A panel of human and murine neuroblastoma cell lines should be used, including those with and without MYCN amplification (e.g., Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH).[2]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for treating the cells. All-trans retinoic acid (ATRA) can be used as a positive control for differentiation.[2][4]

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Neurite Outgrowth Assay

Morphological differentiation is assessed by quantifying the growth of neurites, a hallmark of neuronal maturation.

-

Cell Seeding: Plate neuroblastoma cells at a low density in multi-well plates.

-

Treatment: Treat cells with varying concentrations of Hu7691 for a defined period (e.g., 72 hours).

-

Imaging: Capture images of the cells using a microscope.

-

Quantification: Measure the length of neurites relative to the cell body diameter. A cell is considered differentiated if it possesses at least one neurite twice the length of its cell body diameter.

Gene Expression Analysis (Quantitative PCR)

To confirm differentiation at the molecular level, the expression of neuronal differentiation markers is quantified using qPCR.

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using primers for neuronal marker genes such as Eno2, Egr2, and Bdnf.[2]

-

Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression.

Broader Signaling Context

While AKT inhibition is the primary mechanism, it is important to consider the broader signaling landscape of neuroblastoma. Pathways such as PI3K/AKT/mTOR and RAS-MAPK are also known to play a role in neuroblastoma pathogenesis.[5][6][7] The diagram below illustrates the interconnectedness of these pathways.

Caption: Interconnected signaling pathways in neuroblastoma and the point of intervention for Hu7691.

Conclusion

This compound represents a promising therapeutic agent for neuroblastoma by inducing differentiation through the inhibition of the AKT signaling pathway. The data presented in this guide underscore its potential and provide a framework for further research and development. The detailed protocols and pathway diagrams serve as a resource for scientists working to advance differentiation-based therapies for this challenging pediatric cancer. Further investigation into the long-term effects and potential combination therapies involving Hu7691 is warranted to fully realize its clinical potential.

References

- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT pathway in neuroblastoma and its therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. birmingham.ac.uk [birmingham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene expression and molecular pathway activation signatures of MYCN-amplified neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-proliferative Properties of Hu7691 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative properties of Hu7691, a novel and potent pan-Akt kinase inhibitor. Hu7691 has demonstrated significant anti-tumor efficacy across a range of human tumor xenografts and has been approved for clinical trials.[1] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Hu7691 functions as a pan-Akt kinase inhibitor, targeting a central node in the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is aberrantly activated, contributing to malignant progression.[2]

Hu7691's inhibitory action on Akt disrupts downstream signaling, leading to the modulation of various cellular proteins that promote cell growth and inhibit apoptosis.[2] A primary effect observed is the induction of cell differentiation, particularly in neuroblastoma, where it promotes neurite outgrowth and cell cycle arrest.[1]

Quantitative Data on Anti-proliferative Activity

The anti-proliferative effects of Hu7691 have been quantified across various cancer cell lines, with a notable focus on neuroblastoma. The half-maximal inhibitory concentration (IC50) values demonstrate a concentration-dependent decrease in cell viability.

| Cell Line | Cancer Type | IC50 (μmol/L) | Reference |

| Neuro2a | Neuroblastoma | 2.73 | [1] |

| IMR-32 | Neuroblastoma | 18.0 | [1] |

| SK-N-BE(2) | Neuroblastoma | Not specified | [1] |

| SK-N-DZ | Neuroblastoma | Not specified | [1] |

| CHP-126 | Neuroblastoma | Highly sensitive | [1] |

| SK-N-SH | Neuroblastoma | Not specified | [1] |

In vivo studies using a Neuro2a xenograft model in nude mice have also demonstrated significant anti-tumor activity. Oral administration of Hu7691 resulted in a dose-dependent inhibition of tumor growth.[1]

| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| Hu7691 | 80 mg/kg | 54.6% (T/C value) | 47.7% | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the effect of Hu7691 on cell viability.

-

Cell Seeding: Various neuroblastoma cell lines are seeded in 96-well plates at a density of 20%–30%.

-

Drug Treatment: Cells are treated with Hu7691 at a range of concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 μmol/L) for 72 hours.

-

Cell Fixation: After treatment, cells are fixed.

-

Staining: Sulforhodamine B (SRB) solution (4 mg/mL) is added to each well and incubated for 30 minutes.

-

Washing: Unbound dye is removed by washing.

-

Solubilization: The protein-bound dye is solubilized.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell viability relative to untreated controls.[3]

Western Blotting

This technique is employed to detect changes in protein expression levels within key signaling pathways.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, GAP43).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of Hu7691 in a living organism.

-

Cell Inoculation: Neuro2a cells are inoculated into the axilla of nude mice.

-

Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 30–45 mm³).

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Administration: Mice are orally administered with a placebo or Hu7691 (e.g., 40 and 80 mg/kg) five times a week.

-

Monitoring: Tumor volume and body weight are measured daily.

-

Endpoint: After a set period (e.g., 17 days), mice are sacrificed, and tumors are excised for further analysis (e.g., weight, protein, and RNA extraction).[1]

Visualizing Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway and Hu7691 Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by Hu7691.

References

Hu7691 free base chemical structure and properties

An In-depth Technical Guide to Hu7691 Free Base

Introduction

This compound is an orally active, potent, and selective pan-Akt inhibitor with significant anti-proliferative and neurogenic effects.[1] It targets all three isoforms of the serine/threonine-specific protein kinase Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] Aberrant activation of this pathway is a critical factor in the malignant progression of many cancers, making Akt a prominent target for novel anti-cancer therapies.[3][4] Hu7691 has demonstrated the ability to induce differentiation in neuroblastoma cells and has shown efficacy in suppressing tumor growth in various xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[3][5][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

Hu7691 is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H21F3N4O | [2][] |

| Molecular Weight | 414.42 g/mol | [1][2] |

| CAS Number | 2241232-43-7 | [2][] |

| Purity | >97.98% | [3] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (In solvent) | -80°C for 1 year | [1] |

Mechanism of Action

Hu7691 functions as a pan-Akt kinase inhibitor, effectively targeting the three main isoforms of Akt.[3] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and inhibition of apoptosis.[4][8]

The activation of Akt occurs downstream of phosphatidylinositol 3-kinase (PI3K).[4] Activated PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the cell membrane.[4] This translocation allows for the phosphorylation and subsequent activation of Akt.[4] Once activated, Akt phosphorylates a multitude of downstream substrates, including mTOR, Bad, and cyclin D1, which in turn promote cell growth and inhibit apoptosis.[3][8]

Hu7691 exerts its therapeutic effects by inhibiting the kinase activity of Akt, thereby blocking the downstream signaling cascade.[5] This inhibition leads to several key cellular outcomes:

-

Induction of Cell Differentiation: In neuroblastoma cell lines, Hu7691 has been shown to induce differentiation, characterized by neurite outgrowth and cell cycle arrest.[5]

-

Anti-proliferative Effects: By blocking the pro-growth signals mediated by Akt, Hu7691 effectively inhibits the proliferation of various tumor cell lines.[1][5]

-

Tumor Growth Arrest: In vivo studies have confirmed that Hu7691 can significantly arrest the growth of neuroblastoma xenografts.[6]

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Hu7691.

Experimental Protocols and Findings

Several key in vitro and in vivo studies have been conducted to characterize the activity and safety of Hu7691.

In Vitro Cell Proliferation Assay

-

Objective: To determine the anti-proliferative effect of Hu7691 on various neuroblastoma cell lines.

-

Methodology:

-

Findings: Hu7691 demonstrated a dose-dependent anti-proliferative effect across multiple neuroblastoma cell lines.[5] In HaCaT cells, treatment with Hu7691 (2.25 to 36 μM for 24 hours) led to a significant decrease in the phosphorylation level of Akt (S473).[1]

In Vivo Tumor Growth Inhibition in Xenograft Model

-

Objective: To evaluate the in vivo therapeutic efficacy of Hu7691 in a neuroblastoma mouse model.

-

Methodology:

-

Neuro2a xenografts were established by axillary inoculation in nude mice.[9]

-

Once tumors reached a volume of 30–45 mm³, mice were randomized into treatment and control groups.[9]

-

Mice received daily oral administration of either a placebo, Hu7691 (40 or 80 mg/kg), or all-trans retinoic acid (ATRA) (80 mg/kg) for 17 days.[9]

-

Tumor volume and body weight were measured daily.[9]

-

-

Findings: Hu7691 significantly inhibited tumor growth in a dose-dependent manner.[1][6] The average tumor volume in mice treated with 80 mg/kg of Hu7691 was substantially smaller than that in the vehicle-treated group.[9]

Experimental Workflow Diagram

Caption: Workflow for the in vivo neuroblastoma xenograft study.

In Vivo Toxicology Study

-

Objective: To assess the safety and toxicology of Hu7691 following repeated oral administration in rats.[4]

-

Methodology:

-

Male rats received daily oral doses of 12.5, 50, 100, and 150 mg/kg/day of Hu7691 for 14 consecutive days.[3][10]

-

Female rats received daily oral doses of 12.5, 25, 50, and 75 mg/kg/day for 14 consecutive days.[3][10]

-

Hematological assessments, organ weight measurements, and histopathological examinations were performed.[10]

-

Findings: The study identified potential target organs for toxicity, including the spleen, thymus, and gastrointestinal tract, with possible impacts on the liver, kidneys, heart, and ovaries.[10] The No Observed Effect Level (NOAEL) was determined to be no greater than 12.5 mg/kg/day.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Inhibitory Activity

| Target | IC50 | Reference |

| Akt1 | 4.0 nM | [2] |

| Akt2 | 97.5 nM | [2] |

| Akt3 | 28 nM | [2] |

In Vivo Study Parameters

| Study Type | Animal Model | Dosage | Duration | Key Finding | Reference |

| Efficacy | Nude Mice (Neuro2a Xenograft) | 12.5, 25, 50 mg/kg (oral, daily) | 22 days | Dose-dependent inhibition of tumor growth | [1] |

| Toxicology (Male) | Sprague Dawley Rats | 12.5, 50, 100, 150 mg/kg (oral, daily) | 14 days | NOAEL ≤ 12.5 mg/kg/day | [10] |

| Toxicology (Female) | Sprague Dawley Rats | 12.5, 25, 50, 75 mg/kg (oral, daily) | 14 days | NOAEL ≤ 12.5 mg/kg/day | [10] |

Conclusion

This compound is a promising, orally bioavailable pan-Akt inhibitor with potent anti-tumor activity. Its mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, has been well-characterized. In vitro and in vivo studies have demonstrated its efficacy in inhibiting cancer cell proliferation and arresting tumor growth, particularly in neuroblastoma models. While toxicology studies have identified potential target organs and established a NOAEL, further research is warranted to fully elucidate its clinical potential. The data presented in this guide underscore the significance of Hu7691 as a candidate for further development in targeted cancer therapy.

References

- 1. This compound | Akt | TargetMol [targetmol.com]

- 2. This compound|2241232-43-7|COA [dcchemicals.com]

- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Hu7691 Free Base: A Novel, Potent, and Selective Akt Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hu7691 is a novel, orally active, and selective pan-Akt inhibitor that has demonstrated significant potential in preclinical studies for the treatment of various cancers. Its discovery was driven by the need to mitigate the cutaneous toxicities associated with earlier generations of Akt inhibitors. This was achieved through a structure-based drug design approach, focusing on achieving selectivity for Akt1 over Akt2, the isoform implicated in skin rash. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Hu7691 free base, intended for researchers and professionals in the field of drug development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. While several Akt inhibitors have been developed, their clinical utility has often been hampered by dose-limiting toxicities, particularly skin rash.[2] Research has suggested that the inhibition of the Akt2 isozyme may be a key driver of keratinocyte apoptosis, leading to these cutaneous adverse effects.[2]

This understanding spurred the development of Hu7691, a potent and selective Akt inhibitor designed to minimize Akt2 inhibition and thereby reduce skin toxicity.[2] The successful design and synthesis of Hu7691, leading to its approval for clinical trials by the National Medical Products Administration (NMPA), represents a significant advancement in the field of targeted cancer therapy.[2][3]

Discovery of Hu7691

The discovery of Hu7691 was the result of a rational, structure-based drug design strategy. The process began with a lead compound that, while potent, exhibited high levels of Akt2 inhibition and associated toxicity. Through dihedral angle-based design and molecular dynamics simulations, researchers identified key structural modifications that could enhance selectivity for Akt1 over Akt2.[2] This meticulous optimization process led to the identification of Hu7691, which demonstrated a 24-fold selectivity for Akt1 over Akt2.[2]

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) free base.

Experimental Protocol

Materials and Methods: All reagents and solvents were of commercial grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid

-

To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent, add 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC.

-

After cooling, acidify the mixture with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Step 2: Synthesis of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

-

To a solution of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a solution of (3S,4S)-4-(3,4-difluorophenyl)piperidin-3-amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford this compound.

Biological Activity and Selectivity

Hu7691 exhibits potent inhibitory activity against Akt isoforms and demonstrates significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Hu7691 against Akt Isoforms

| Target | IC50 (nM) |

| Akt1 | 4.0 |

| Akt2 | 97.5 |

| Akt3 | 28 |

Data sourced from MedchemExpress.[4]

Table 2: Anti-proliferative Activity of Hu7691 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U87-MG | Glioblastoma | 0.6 |

| PC-3 | Prostate Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| HT-29 | Colon Cancer | 3.1 |

| MDA-MB-231 | Breast Cancer | 4.2 |

| HepG2 | Liver Cancer | 5.8 |

| SKOV3 | Ovarian Cancer | 8.9 |

| KHOS | Osteosarcoma | 27 |

IC50 values represent the concentration of Hu7691 required to inhibit cell growth by 50%. Data sourced from MedchemExpress.[4]

Pharmacokinetic Profile

Preclinical studies have provided initial insights into the pharmacokinetic properties of Hu7691.

Table 3: Pharmacokinetic Parameters of Hu7691 in Rats and Beagle Dogs

| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng/mL*h) |

| Rat | 15 | Oral | 8.68 | 171.17 | 2820.64 |

| Rat | 2 | IV | 6.24 | 207.52 | 532.87 |

| Beagle Dog | 20 | Oral | 16.7 | 905.65 | 36303 |

Data sourced from MedchemExpress.[4]

Mechanism of Action and Signaling Pathway

Hu7691 exerts its anti-cancer effects by inhibiting the kinase activity of Akt, a key downstream effector of the PI3K signaling pathway. By blocking Akt, Hu7691 prevents the phosphorylation of numerous downstream substrates that are critical for cell survival, growth, and proliferation.

References

In Vitro Characterization of Hu7691 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hu7691 is a novel, orally active, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies.[1][2][3] Developed through a systematic structure-activity relationship (SAR) study, Hu7691 exhibits potent inhibitory activity against Akt isoforms and has shown promising results in various cancer cell lines, particularly in neuroblastoma, where it induces cell differentiation and inhibits proliferation.[1][4] This technical guide provides a comprehensive overview of the in vitro characterization of Hu7691 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The compound has been approved for clinical trials by the National Medical Products Administration (NMPA) under the IND application 2020LP00826.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies of Hu7691.

Table 1: Inhibitory Activity against Akt Isoforms

| Isoform | IC₅₀ (nM) |

| Akt1 | 4.0 |

| Akt2 | 97.5 |

| Akt3 | 28 |

Data sourced from MedchemExpress.[2]

Table 2: Kinase Selectivity Profile

| Kinase | IC₅₀ (nM) |

| PKA | 11 |

| PKCη | 629 |

| ROCK1 | 354 |

| RSK1 | 756 |

| p70S6K | 229 |

| SGK | 1009 |

Data sourced from MedchemExpress.[2] This demonstrates Hu7691's selectivity for AKT over other kinases in the AGC family, although it shows some activity against PKA.

Table 3: Anti-proliferative Activity in Neuroblastoma Cell Lines

| Cell Line | IC₅₀ (μM) |

| Neuro2a | 2.73 |

| IMR-32 | 18.0 |

| SK-N-BE(2) | Not specified |

| SK-N-DZ | Not specified |

| CHP-126 | Not specified |

| SK-N-SH | Not specified |

Data represents cell viability after 72 hours of treatment and is sourced from Bing et al., 2023.[1]

Table 4: Anti-proliferative Activity in Other Human Tumor Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ Range (μM) |

| U87-MG | Glioblastoma | 0.6 - 27 |

| U251 | Glioblastoma | 0.6 - 27 |

| A549 | Lung Cancer | 0.6 - 27 |

| HepG2 | Liver Cancer | 0.6 - 27 |

| HT-29 | Colon Cancer | 0.6 - 27 |

| KHOS | Osteosarcoma | 0.6 - 27 |

| MDA-MB-231 | Breast Cancer | 0.6 - 27 |

| PC3 | Prostate Cancer | 0.6 - 27 |

| SKOV3 | Ovarian Cancer | 0.6 - 27 |

Data sourced from MedchemExpress, which references a study by Che et al., 2021.[2][5]

Table 5: Cytotoxicity in Normal Cell Lines

| Cell Line | Cell Type | IC₅₀ (μM) |

| HaCaT | Keratinocytes | 15.2 |

| HL7702 | Normal Liver Cells | 5.4 |

| HPDE6-C7 | Normal Pancreatic Duct Epithelial Cells | 16.1 |

Data sourced from MedchemExpress.[2] This suggests a degree of selectivity for cancer cells over some normal cell lines.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Hu7691 and the workflows for its in vitro characterization.

References

- 1. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Hu7691 Free Base: A Technical Guide to Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hu7691 is a novel, orally active, and selective pan-Akt inhibitor that has garnered significant interest within the oncology drug development community.[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt (also known as Protein Kinase B) is a serine/threonine protein kinase that plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common feature in a multitude of human cancers, making Akt a compelling therapeutic target.[3] Hu7691 has demonstrated potent inhibitory effects on the proliferation of various tumor cell lines and has shown significant anti-tumor efficacy in multiple human tumor xenograft models.[3][4] This technical guide provides an in-depth overview of the target engagement of Hu7691 free base, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Target Engagement Data

The inhibitory activity of Hu7691 has been characterized through in vitro kinase assays, revealing its potency against the three Akt isoforms.

Table 1: In Vitro Inhibitory Activity of Hu7691 against Akt Isoforms

| Target | IC50 (nM) |

| Akt1 | 4.0 |

| Akt2 | 97.5 |

| Akt3 | 28 |

Data sourced from MedChemExpress.[1]

Table 2: Kinase Selectivity Profile of Hu7691

| Kinase | IC50 (nM) |

| PKA | 11 |

| p70S6K | 229 |

| ROCK1 | 354 |

| PKCη | 629 |

| RSK1 | 756 |

| SGK | 1009 |

Data sourced from MedChemExpress.[1]

The data indicates that while Hu7691 is a potent pan-Akt inhibitor, it exhibits a degree of selectivity for Akt1 over Akt2.[2][5] This selectivity is a key design feature aimed at mitigating the cutaneous toxicities, such as skin rash, that have been a dose-limiting factor for other Akt inhibitors in clinical development.[2] The inhibition of Akt2 in keratinocytes is hypothesized to be a driver of this toxicity.[2]

Signaling Pathway

Hu7691 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the central role of Akt in this cascade and the point of intervention for Hu7691.

Experimental Protocols

While specific target engagement studies for Hu7691 using methods like the Cellular Thermal Shift Assay (CETSA) are not publicly available, this section outlines a generalized experimental workflow for an in vitro kinase inhibition assay, a standard method for determining the IC50 values of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol describes a typical luminescence-based kinase assay to measure the inhibitory activity of a compound against a specific kinase.

1. Materials and Reagents:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

This compound (serially diluted)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

2. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of Hu7691 in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Kinase Reaction:

-

Add the kinase, substrate, and Hu7691 (or vehicle control) to the wells of the 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of ATP consumed is proportional to the kinase activity.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of Hu7691 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Hu7691 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Logical Framework for Reduced Cutaneous Toxicity

The development of Hu7691 was guided by a strategy to minimize the skin toxicities observed with other Akt inhibitors. The following diagram illustrates the proposed logical relationship between Akt2 inhibition, keratinocyte apoptosis, and the improved safety profile of Hu7691.

Conclusion

Hu7691 is a potent, orally bioavailable pan-Akt inhibitor with a promising preclinical profile. Its target engagement is characterized by low nanomolar inhibition of Akt isoforms, with a notable selectivity for Akt1 over Akt2, which is anticipated to translate into a better safety profile regarding cutaneous toxicities. The data and methodologies presented in this technical guide provide a foundational understanding of the target engagement of Hu7691 for researchers and drug development professionals working to advance novel cancer therapeutics. Further studies, including direct binding assays and cellular target engagement confirmation, will continue to elucidate the detailed molecular interactions of this promising clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Hu7691

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hu7691 is a novel, potent, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models and has entered clinical trials. A key characteristic of Hu7691 is its high oral bioavailability, a critical attribute for patient compliance and therapeutic success. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of Hu7691, including detailed experimental methodologies and a summary of its mechanism of action within the PI3K/Akt signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Hu7691 is a novel pan-Akt inhibitor that has shown promising anti-cancer activity in various tumor models.[2] Preclinical studies have been completed, and Hu7691 has received approval for clinical trials from the National Medical Products Administration (2020LP00826), highlighting its potential as a cancer therapeutic.[3] A significant advantage of Hu7691 is its "rather high oral bioavailability," which is a desirable characteristic for a clinical candidate.[3]

Pharmacokinetics of Hu7691

While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for Hu7691 are not publicly available in the reviewed literature, preclinical studies have established that the compound is orally bioavailable and achieves systemic exposure sufficient for anti-tumor activity.[3] The following sections detail the experimental designs of preclinical studies that have evaluated the effects of orally administered Hu7691.

Animal Models and Dosing Regimens

Preclinical pharmacokinetic and toxicology studies of Hu7691 have been conducted in Sprague Dawley (SD) rats and nude mice bearing neuroblastoma xenografts.[2][3]

Table 1: Oral Dosing Regimens for Hu7691 in Preclinical Studies

| Species | Study Type | Dose Levels (mg/kg/day) | Dosing Vehicle | Dosing Frequency | Study Duration | Reference |

| SD Rats (Male) | 14-Day Toxicology | 12.5, 50, 100, 150 | 0.5% Methylcellulose (MC) | Once daily | 14 consecutive days | [2] |

| SD Rats (Female) | 14-Day Toxicology | 12.5, 25, 50, 75 | 0.5% Methylcellulose (MC) | Once daily | 14 consecutive days | [2] |

| Nude Mice | Efficacy (Neuroblastoma Xenograft) | 40, 80 | Carboxymethylcellulose sodium (CMC-Na) | Daily, 5 times a week | 17 days | [3] |

Oral Bioavailability of Hu7691

Published studies consistently refer to Hu7691 as having a "rather high oral bioavailability," which was a key factor in its selection as a clinical candidate.[3] However, the precise percentage of oral bioavailability has not been disclosed in the available literature. The determination of absolute oral bioavailability typically involves comparing the area under the plasma concentration-time curve (AUC) following oral administration with the AUC after intravenous (IV) administration.

Experimental Protocols

Detailed protocols for the pharmacokinetic studies of Hu7691 are not fully described in the public domain. However, based on standard practices for similar preclinical studies, the following methodologies were likely employed.

Oral Administration in Rats (Toxicology Study)

The 14-day repeated-dose oral toxicity study in SD rats provides a framework for the oral administration protocol.[2]

Caption: Workflow for the 14-day oral toxicology study of Hu7691 in rats.

-

Animals: Male and female Sprague Dawley rats were used.[2]

-

Housing and Acclimatization: Animals were housed under standard laboratory conditions and allowed to acclimatize before the study.

-

Dose Preparation: Hu7691 was prepared in a vehicle of 0.5% methylcellulose (MC).[2]

-

Administration: The drug was administered once daily via oral gavage for 14 consecutive days.[2]

-

Sample Collection: Blood samples were collected on day 14 for hematological and biochemical analysis.[4] The exact time points for pharmacokinetic analysis were not specified in the toxicology report.

-

Bioanalysis: While the specific bioanalytical method for Hu7691 is not detailed, LC-MS/MS is the standard for quantifying small molecules in plasma in such studies.

Determination of Oral Bioavailability (General Methodology)

The determination of key pharmacokinetic parameters and oral bioavailability would have likely followed a standard protocol.

Caption: General experimental workflow for determining oral bioavailability.

-

Animal Model: Typically, rats are used for initial pharmacokinetic profiling.

-

Dosing: Two groups of animals would be administered Hu7691, one intravenously and the other orally.

-

Blood Sampling: Serial blood samples would be collected at various time points post-dosing.

-

Sample Processing: Blood samples would be processed to plasma and stored frozen until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used to quantify Hu7691 concentrations in plasma. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) would be calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Hu7691 functions as a pan-Akt inhibitor, targeting the three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[2] By inhibiting Akt, Hu7691 blocks the downstream signaling cascade that promotes cell growth, proliferation, and survival.[1]

Caption: Hu7691 inhibits the PI3K/Akt signaling pathway by targeting Akt.

In neuroblastoma cells, treatment with Hu7691 has been shown to inhibit the phosphorylation of Akt substrates such as PRAS40 and GSK-3β, confirming its mechanism of action.[3] This inhibition leads to cell cycle arrest and induction of differentiation.[3]

Conclusion

Hu7691 is a promising oral pan-Akt inhibitor with demonstrated preclinical anti-tumor activity. Its high oral bioavailability is a significant asset for its clinical development. While detailed quantitative pharmacokinetic data are not yet publicly available, the existing studies provide a solid foundation for its progression into clinical trials. Further publication of the pharmacokinetic profile of Hu7691 will be crucial for optimizing dosing schedules and ensuring its safe and effective use in cancer patients.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Hu7691 Free Base: A Pan-AKT Inhibitor's Activity Across Diverse Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hu7691 free base is an orally active and selective pan-AKT inhibitor targeting AKT1, AKT2, and AKT3 kinases.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Hu7691 has demonstrated significant anti-proliferative effects across a range of cancer cell lines, primarily through the induction of cell cycle arrest and, in some contexts, cellular differentiation.[4][5] This technical guide provides a comprehensive overview of the in vitro activity of Hu7691 in various cancer cell lines, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Data Presentation: In Vitro Efficacy of Hu7691

Hu7691 has shown a significant inhibitory effect on the growth of numerous human tumor cell lines derived from various tissues. The half-maximal inhibitory concentration (IC50) values for Hu7691 across a panel of cancer cell lines are summarized in the table below.

| Cancer Type | Cell Line | IC50 Range (µM) |

| Glioblastoma | U87-MG, U251 | 0.6 - 27 |

| Lung Cancer | A549 | 0.6 - 27 |

| Hepatocellular Carcinoma | HepG2 | 0.6 - 27 |

| Colon Cancer | HT-29 | 0.6 - 27 |

| Osteosarcoma | KHOS | 0.6 - 27 |

| Breast Cancer | MDA-MB-231 | 0.6 - 27 |

| Prostate Cancer | PC3 | 0.6 - 27 |

| Ovarian Cancer | SKOV3 | 0.6 - 27 |

| Neuroblastoma | Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, SK-N-SH | 2.73 - 18.0 |

Table 1: IC50 values of this compound in various human cancer cell lines. Data compiled from multiple sources.[1][6]

Signaling Pathways and Mechanism of Action

Hu7691 exerts its anti-cancer effects by inhibiting the kinase activity of all three AKT isoforms. This inhibition leads to a decrease in the phosphorylation of downstream AKT substrates, thereby modulating key cellular processes. In neuroblastoma cell lines, for instance, inhibition of AKT by Hu7691 has been shown to decrease the phosphorylation of GSK-3β, a downstream target of AKT.[6] This interruption of the AKT signaling cascade can lead to cell cycle arrest and the induction of neuronal differentiation.[4][5][6] While the inactivation of AKT is often associated with apoptosis, studies on neuroblastoma cells have indicated that Hu7691 induces differentiation rather than programmed cell death in this cancer type.[6] The downstream effects in other cancer cell lines are still under investigation but are expected to involve the modulation of key proteins regulating cell cycle progression and survival, such as mTOR, Bad, and Cyclin D1.[2]

Figure 1: Simplified signaling pathway of Hu7691's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Hu7691.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Hu7691 on cancer cell lines and to calculate the IC50 values.

Materials:

-

Cancer cell lines (e.g., U87-MG, A549, HT-29)

-

Complete growth medium (specific to each cell line)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Hu7691 in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Hu7691. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for AKT Pathway Proteins

This protocol is used to assess the effect of Hu7691 on the phosphorylation status of AKT and its downstream targets.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK-3β, anti-total GSK-3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Hu7691 for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound is a potent pan-AKT inhibitor with significant anti-proliferative activity across a broad spectrum of cancer cell lines. Its mechanism of action, centered on the inhibition of the crucial PI3K/AKT/mTOR signaling pathway, makes it a promising candidate for further preclinical and clinical investigation. The provided data and protocols offer a foundational guide for researchers to explore the therapeutic potential of Hu7691 in various cancer contexts. Further studies are warranted to elucidate the specific downstream effects and mechanisms of cell fate determination (apoptosis vs. cell cycle arrest vs. differentiation) in different cancer types to optimize its therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Understanding the Pan-Akt Inhibitory Effects of Hu7691: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hu7691 is a potent and orally active pan-Akt inhibitor, demonstrating significant anti-tumor efficacy in preclinical studies.[1][2] As a central node in the PI3K/Akt/mTOR signaling pathway, Akt (also known as Protein Kinase B) is a serine/threonine-specific protein kinase that plays a critical role in regulating cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of the Akt pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[3][4] Hu7691 has been shown to inhibit all three Akt isoforms (Akt1, Akt2, and Akt3) and has demonstrated pronounced inhibitory effects on the proliferation of a wide range of tumor cell lines.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory effects, and detailed experimental protocols for the evaluation of Hu7691.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Hu7691 exerts its therapeutic effects by directly inhibiting the kinase activity of Akt. The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival and proliferation. Upon activation by growth factors or other extracellular stimuli, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.[4] Hu7691, as a pan-Akt inhibitor, blocks this cascade, thereby inducing cell cycle arrest and promoting apoptosis in cancer cells.[2]

Quantitative Data

In Vitro Inhibitory Activity